molecular formula C9H12O4 B1653707 5-(4-Hydroxybutyl)furan-2-carboxylic acid CAS No. 1909313-80-9

5-(4-Hydroxybutyl)furan-2-carboxylic acid

Cat. No.: B1653707
CAS No.: 1909313-80-9
M. Wt: 184.19
InChI Key: GFXRQASGUOQUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Hydroxybutyl)furan-2-carboxylic acid is an organic compound with the molecular formula C9H12O4. It is a derivative of furan, a heterocyclic organic compound, and features a hydroxybutyl side chain attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxybutyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with appropriate reagents to introduce the hydroxybutyl side chain. One common method is the alkylation of furan-2-carboxylic acid with 4-chlorobutanol under basic conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxybutyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Hydroxybutyl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Hydroxybutyl)furan-2-carboxylic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can affect enzyme activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Hydroxybutyl)furan-2-carboxylic acid is unique due to its combination of a furan ring with a hydroxybutyl side chain, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

IUPAC Name

5-(4-hydroxybutyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-6-2-1-3-7-4-5-8(13-7)9(11)12/h4-5,10H,1-3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXRQASGUOQUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601262405
Record name 2-Furancarboxylic acid, 5-(4-hydroxybutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909313-80-9
Record name 2-Furancarboxylic acid, 5-(4-hydroxybutyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909313-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, 5-(4-hydroxybutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601262405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Hydroxybutyl)furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Hydroxybutyl)furan-2-carboxylic acid
Reactant of Route 3
5-(4-Hydroxybutyl)furan-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(4-Hydroxybutyl)furan-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(4-Hydroxybutyl)furan-2-carboxylic acid
Reactant of Route 6
5-(4-Hydroxybutyl)furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.